Ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications
Preparation Methods
The synthesis of ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 4-methylthiazole with ethyl chloroformate and methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazole derivatives with reduced functional groups.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions. .
Scientific Research Applications
Ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways and targets are still under investigation, but its structure allows for versatile interactions within biological systems .
Comparison with Similar Compounds
Ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Used as a pharmaceutical intermediate with similar synthetic routes.
2-Aminothiazole-4-carboxylate derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Though structurally different, they share similar biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The synthesis typically involves methods such as the Hantzsch thiazole synthesis, which allows for the efficient construction of thiazole rings with various substituents .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound can modulate enzymatic activity or interfere with cellular processes, leading to antimicrobial effects or inhibition of tumor cell proliferation .
Antimicrobial Activity
Efficacy Against Microorganisms:
this compound has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it may inhibit bacterial growth by disrupting protein synthesis or cell wall integrity .
Case Study:
In a study examining the antibacterial activity of various thiazole derivatives, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Activity
The compound has also been evaluated for its potential as an anticancer agent. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Case Study:
In vitro studies on human cancer cell lines revealed that this compound significantly reduced cell viability with IC50 values comparable to established chemotherapeutic agents . The structure-activity relationship analysis highlighted the importance of the thiazole ring and the methanesulfonyl group for enhancing cytotoxicity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:
Structural Feature | Effect on Activity |
---|---|
Methanesulfonyl Group | Enhances solubility and bioavailability |
Methyl Substitution at Position 4 | Increases cytotoxicity against cancer cells |
Thiazole Ring | Essential for antimicrobial and anticancer activity |
Properties
IUPAC Name |
ethyl 4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2/c1-4-13-7(10)6-5(2)9-8(14-6)15(3,11)12/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWZRBXKMYXCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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